molecular formula C16H24N2O B3793624 1-(oxan-4-yl)-N-phenylpiperidin-3-amine

1-(oxan-4-yl)-N-phenylpiperidin-3-amine

Cat. No.: B3793624
M. Wt: 260.37 g/mol
InChI Key: MQUVXBLAQRQFEE-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-N-phenylpiperidin-3-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It is a piperidine derivative characterized by a phenyl group at position 1 of the piperidine ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amine at position 3 . This structure combines aromatic (phenyl) and cyclic ether (oxan-4-yl) moieties, which can influence key physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a valuable scaffold for probe development . The molecular formula for this compound is C16H24N2O, and it has a molecular weight of 260.37 g/mol . Its SMILES representation is C1CC(CN(C1)C2=CC=CC=C2)NC3CCOCC3, and its InChIKey is ZGTIKSSNZGOPQJ-UHFFFAOYSA-N . Piperidine and tetrahydropyran derivatives are frequently explored in drug discovery for their potential to interact with various biological targets. Structurally related compounds, particularly those featuring phenyl and substituted piperidine motifs, have been investigated as modulators of central nervous system (CNS) targets, such as the cannabinoid receptor type 1 (CB1) . The specific stereochemistry and substitution pattern on the piperidine ring can be critical for receptor affinity and selectivity, and analogues can be designed to fine-tune properties like blood-brain barrier penetration . This compound serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Attention: This product is intended for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-(oxan-4-yl)-N-phenylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-5-14(6-3-1)17-15-7-4-10-18(13-15)16-8-11-19-12-9-16/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUVXBLAQRQFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(oxan-4-yl)-N-phenylpiperidin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of piperidine with phenylamine under specific conditions to form the piperidin-3-amine derivative. This intermediate is then reacted with oxane to introduce the oxan-4-yl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(oxan-4-yl)-N-phenylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Scientific Research Applications

1-(oxan-4-yl)-N-phenylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Insights:

  • Ring Size and Rigidity: The 6-membered oxane ring in the target compound provides greater conformational flexibility compared to the 4-membered oxetane in ’s analog. Oxetanes are known to enhance metabolic stability but may reduce solubility .
  • Substituent Effects :

    • The N-phenyl group in the target compound introduces aromatic interactions absent in aliphatic analogs like 1-(oxan-4-yl)ethan-1-amine (). This could improve affinity for hydrophobic protein pockets .
    • Chlorophenyl and methyl groups in ’s compound suggest tailored lipophilicity and steric effects for specific receptor interactions .
  • Salt Forms :

    • Oxalate () and dihydrochloride () salts improve aqueous solubility, critical for formulation and in vivo efficacy.

Q & A

Q. Table 1: Representative Reaction Conditions

SolventTemperature (°C)CatalystYield (%)
Toluene80None65
THF60Pd(OAc)₂78
DMF100CuI72

Basic: How should researchers characterize 1-(oxan-4-yl)-N-phenylpiperidin-3-amine spectroscopically?

Methodological Answer:
Use a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the piperidine (δ 2.5–3.5 ppm) and oxane rings (δ 3.5–4.0 ppm). Aromatic protons from the phenyl group appear at δ 6.8–7.5 ppm.
    • ¹³C NMR: Confirm carbonyl absence (amide-free structure) and assign carbons in heterocycles (e.g., oxane C-O at ~70 ppm).
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺. Expected m/z: ~275 (C₁₆H₂₂N₂O).
  • HPLC: Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Methodological Answer:
Adopt a Design of Experiments (DoE) approach:

Variables: Test solvents (polar vs. non-polar), temperatures (40–120°C), and catalysts (Pd, Cu, or none).

Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.

In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time.

Work-up Optimization: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification.
Example: THF with Pd(OAc)₂ at 80°C increased yield by 15% compared to toluene .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
  • Structural Analog Comparison: Test derivatives (e.g., fluorinated or methylated variants) to isolate pharmacophores.
  • Target Validation: Use CRISPR knockdown or competitive binding assays to confirm specificity.
  • Data Normalization: Account for batch-to-batch variability in compound purity via HPLC-MS .

Q. Table 2: Biological Activity Variability in Analogues

DerivativeIC₅₀ (μM) Kinase AIC₅₀ (μM) Kinase B
Parent Compound2.1 ± 0.315.4 ± 2.1
4-Fluoro-phenyl variant0.8 ± 0.18.9 ± 1.2

Advanced: What computational strategies predict the reactivity of 1-(oxan-4-yl)-N-phenylpiperidin-3-amine in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for nucleophilic attacks on the oxane ring (B3LYP/6-31G* level).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).
  • Machine Learning: Train models on existing piperidine-oxane reaction datasets to predict regioselectivity.
    Example: MD simulations revealed THF stabilizes the oxane intermediate better than DMF, aligning with experimental yields .

Advanced: How can crystallographic studies elucidate the structural conformation of this compound?

Methodological Answer:

  • X-ray Diffraction: Grow single crystals via slow evaporation (solvent: chloroform/methanol).
  • Data Validation: Use programs like SHELX or PHENIX for structure refinement. Cross-validate with CSD/PDB entries (e.g., PDB 8AOY for analogous piperidine-oxane structures).
  • Key Metrics: Analyze torsion angles between piperidine and oxane rings to confirm chair conformations.
    Example: The oxane ring in PDB 8AOY adopts a chair conformation, stabilized by intramolecular H-bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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